molecular formula C15H17Br2FO2S2 B1456861 Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate CAS No. 1160823-76-6

Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate

Cat. No. B1456861
CAS RN: 1160823-76-6
M. Wt: 472.2 g/mol
InChI Key: AXLMQOPQPUEOQD-UHFFFAOYSA-N
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Description

“Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C15H17Br2FO2S2 . It is a solid substance at 20 degrees Celsius .


Synthesis Analysis

This compound has been used for the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 (also called PTB7-Th or PBDTTT-EFT) for OFETs, OLED, PLED, and OPV applications .


Molecular Structure Analysis

The molecular structure of this compound consists of an octyl group attached to a carboxylate group, which is attached to a thieno[3,4-b]thiophene ring. The ring contains two bromine atoms and one fluorine atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 472.23 g/mol . It is a solid at 20 degrees Celsius . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are also available .

Scientific Research Applications

Organic Semiconductor Research

This compound is a building block in the synthesis of organic semiconductor materials . Its molecular structure allows for the creation of low band-gap polymers, which are crucial for developing high-performance organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Polymer Solar Cells

As a monomer, it is used to synthesize narrow band-gap polymers like PTB-7 and PCE10, which are essential for the production of polymer solar cells (PSCs) . These solar cells benefit from the compound’s ability to absorb a broad spectrum of light, thus improving the power conversion efficiency.

Photovoltaic Properties

The compound has been utilized in the design and synthesis of 2D-conjugated copolymers for application as donor materials in PSCs . These copolymers exhibit broad absorption from 300 to 800 nm and have a lower highest occupied molecular orbital (HOMO) energy level, which contributes to higher open-circuit voltage and overall efficiency.

Conducting Polymer Research

Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is used in the research of conducting polymers. These materials are promising for various applications, including flexible electronics, due to their mechanical properties and electrical conductivity .

Synthesis of Low Band Gap Polymers

The compound is instrumental in synthesizing low band gap polymer semiconductors, which are used in OFETs, OLEDs, PLEDs, and OPVs . These polymers are designed to have a small energy difference between the HOMO and the lowest unoccupied molecular orbital (LUMO), leading to better charge carrier mobility.

Development of Narrow Band-Gap Polymers

It is also used in the synthesis of narrow band-gap polymers like PBDTT-OS-TT-EF and PBDTT-OS-TT-CF for polymeric solar cells . These materials are tailored to have specific energy levels that match the solar spectrum for enhanced solar energy harvesting.

Component in Solar Cells

This compound can be used as a component of solar cells, contributing to the development of more efficient and cost-effective solar energy solutions .

Advanced Material Research

Lastly, it serves as a key ingredient in advanced material research, particularly in the development of new materials with potential applications in electronics, energy storage, and energy conversion .

Future Directions

This compound has been used in the synthesis of low band gap polymer semiconductors for OFETs, OLED, PLED, and OPV applications . This suggests it may have potential future applications in the field of organic electronics.

properties

IUPAC Name

octyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Br2FO2S2/c1-2-3-4-5-6-7-8-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLMQOPQPUEOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Br2FO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729053
Record name Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160823-76-6
Record name Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
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Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
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Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
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Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
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Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate

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